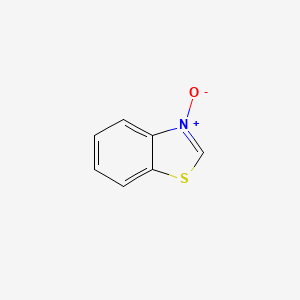
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaethylene Glycol Dimethanesulfonate is an organic compound with the chemical formula C12H26O10S2. It is commonly found in a solid crystalline form as a white granular material. This compound is known for its good thermal stability and solubility in water and some organic solvents like ethanol and methanol. It also exhibits good chemical stability, making it resistant to decomposition or hydrolysis .
Vorbereitungsmethoden
Pentaethylene Glycol Dimethanesulfonate is typically prepared through the esterification reaction of Pentaethylene Glycol and methanesulfonic acid. The process involves reacting pentaethylene glycol with methanesulfonic acid at a specific temperature, followed by purification and crystallization . Another method involves using triethylamine in dichloromethane at room temperature for 22 hours, followed by quenching with water and purification .
Analyse Chemischer Reaktionen
Pentaethylene Glycol Dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substitution products.
Oxidation and Reduction:
Common Reagents and Conditions: Triethylamine and dichloromethane are commonly used in its synthesis.
Major Products: The primary product from its reactions is the substituted pentaethylene glycol derivative.
Wissenschaftliche Forschungsanwendungen
Pentaethylene Glycol Dimethanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
Pentaethylene Glycol Dimethanesulfonate functions primarily as an intermediate in the production of alkylating agents. These agents work by transferring alkyl groups to DNA, leading to DNA damage and cell death. This mechanism is particularly useful in chemotherapy for targeting rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Pentaethylene Glycol Dimethanesulfonate can be compared to other similar compounds such as:
Tetraethylene Glycol Dimethanesulfonate: Similar in structure but with one less ethylene glycol unit.
Hexaethylene Glycol Dimethanesulfonate: Similar in structure but with one more ethylene glycol unit.
Polyethylene Glycol Dimethanesulfonate: A broader category that includes various lengths of ethylene glycol units.
The uniqueness of Pentaethylene Glycol Dimethanesulfonate lies in its specific chain length, which provides a balance between solubility and stability, making it suitable for a variety of applications .
Eigenschaften
Molekularformel |
C12H26O10S2 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C12H26O10S2/c1-23(13,14)21-11-9-19-7-5-17-3-4-18-6-8-20-10-12-22-24(2,15)16/h3-12H2,1-2H3 |
InChI-Schlüssel |
BGCFJPQXVQSYIS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)







![4-chlorothieno[3,2-d]pyrimidin-6-amine](/img/structure/B13966623.png)



![1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13966657.png)
